COX-1 Selectivity: Flurbiprofen Sodium 200 mg vs. Ibuprofen and Celecoxib
Flurbiprofen demonstrates a COX-1/COX-2 selectivity ratio of 1.80, classifying it as COX-1 selective, in contrast to ibuprofen which is essentially nonselective with a ratio of 1.36, and celecoxib which is COX-2 selective with a ratio of 0.56 [1]. This quantitative selectivity difference is derived from a systematic analysis where scores >70% of maximum are considered high activity, 30-70% moderate, and <30% low [1].
| Evidence Dimension | COX-1/COX-2 selectivity ratio (higher value indicates greater COX-1 selectivity) |
|---|---|
| Target Compound Data | COX-1/COX-2 = 1.80 |
| Comparator Or Baseline | Ibuprofen: 1.36; Celecoxib: 0.56 |
| Quantified Difference | Flurbiprofen exhibits 32% higher COX-1/COX-2 ratio than ibuprofen (1.80 vs. 1.36) and 3.2-fold higher than celecoxib |
| Conditions | In vitro enzyme inhibition assay; human whole blood or recombinant COX enzymes; selectivity scores calculated from maximum activity thresholds |
Why This Matters
COX-1 selectivity directly correlates with gastrointestinal toxicity risk, enabling procurement decisions based on specific safety-efficacy trade-offs required for the intended research application.
- [1] Academic OUP. Table 3: COX-1/COX-2 selectivity scores of NSAIDs. Available from: https://academic.oup.com/view-large/407983308 View Source
